L-Glc2Ac3Ac4Ac6Ac(b1-4)L-Glc2Ac3Ac6Ac(b1-4)L-Glc2Ac3Ac6Ac(a1-4)L-Glc1Ac2Ac3Ac6Ac
Description
The compound L-Glc2Ac3Ac4Ac6Ac(β1-4)L-Glc2Ac3Ac6Ac(β1-4)L-Glc2Ac3Ac6Ac(α1-4)L-Glc1Ac2Ac3Ac6Ac is a highly acetylated tetrasaccharide with a unique branched structure. Each glucose (Glc) residue is acetylated at specific hydroxyl positions (2, 3, 4, or 6), and the linkages between residues include β1-4 and α1-4 glycosidic bonds.
Key structural features:
- Residue 1: L-Glc2Ac3Ac4Ac6Ac (β1-4 linkage to Residue 2).
- Residue 2: L-Glc2Ac3Ac6Ac (β1-4 linkage to Residue 3).
- Residue 3: L-Glc2Ac3Ac6Ac (α1-4 linkage to Residue 4).
- Residue 4: L-Glc1Ac2Ac3Ac6Ac (terminal residue).
The α1-4 linkage in Residue 3 introduces stereochemical variability, which may influence binding specificity compared to purely β-linked oligosaccharides .
Properties
Molecular Formula |
C52H70O35 |
|---|---|
Molecular Weight |
1255.1 g/mol |
IUPAC Name |
[(2S,3S,4R,5S,6S)-4,5-diacetyloxy-3-[(2R,3S,4R,5S,6S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2S,3S,4R,5S)-4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C52H70O35/c1-19(53)67-15-33-37(71-23(5)57)41(72-24(6)58)46(77-29(11)63)50(82-33)86-39-35(17-69-21(3)55)84-52(48(79-31(13)65)43(39)74-26(8)60)87-40-36(18-70-22(4)56)83-51(47(78-30(12)64)44(40)75-27(9)61)85-38-34(16-68-20(2)54)81-49(80-32(14)66)45(76-28(10)62)42(38)73-25(7)59/h33-52H,15-18H2,1-14H3/t33-,34-,35-,36-,37-,38-,39-,40-,41+,42+,43+,44+,45-,46-,47-,48-,49?,50+,51-,52+/m0/s1 |
InChI Key |
NKUTUOSZFVYRTC-KPZAUNOASA-N |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)O[C@H]2[C@@H](O[C@H]([C@H]([C@@H]2OC(=O)C)OC(=O)C)O[C@H]3[C@@H](OC([C@H]([C@@H]3OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Acetylation vs. Sialylation/Fucosylation :
- The target compound’s extensive acetylation distinguishes it from sialylated (e.g., Neu5Ac-containing) or fucosylated glycans. Acetylation may enhance solubility and reduce enzymatic degradation compared to sialic acid-terminated structures .
- In contrast, sialylated compounds like Neu5Ac(α2-3)Gal(β1-4)GlcNAc are critical for viral adhesion (e.g., influenza) but lack the steric bulk of acetyl groups .
Linkage Stereochemistry :
- The α1-4 linkage in the target compound contrasts with the β1-4 linkages dominating in lacto-series glycolipids (e.g., Lc3Cer, Lc5Cer). This α-linkage may limit interactions with β-specific lectins or antibodies .
Functional Implications: While Gal(β1-4)GlcNAc(β1-2)Man structures are implicated in cancer progression, the target compound’s acetylation could mask epitopes recognized by monoclonal antibodies like TE-5 or MAC-1 . Structural analogs with ceramide anchors (e.g., GlcNAc(β1-3)Gal(β1-4)Glc-1Cer) exhibit membrane localization, whereas the acetylated tetrasaccharide may exist in soluble form .
Technical Challenges: The compound’s complexity complicates synthesis and characterization. Tools like DrawGlycan-SNFG (used for annotating Neu5Ac and Gal linkages) may require customization to visualize its acetylation patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
